molecular formula C27H22BrNO5 B15024535 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024535
M. Wt: 520.4 g/mol
InChI Key: NTAIKMADRRWLLX-UHFFFAOYSA-N
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Description

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes bromine, hydroxyl, and methoxy functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the bromine atom can produce a variety of substituted derivatives .

Scientific Research Applications

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its complex structure, which includes multiple functional groups and a fused ring system. This complexity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research .

Properties

Molecular Formula

C27H22BrNO5

Molecular Weight

520.4 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22BrNO5/c1-14-4-7-16(8-5-14)13-29-23(17-11-19(28)25(31)21(12-17)33-3)22-24(30)18-10-15(2)6-9-20(18)34-26(22)27(29)32/h4-12,23,31H,13H2,1-3H3

InChI Key

NTAIKMADRRWLLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC(=C(C(=C5)Br)O)OC

Origin of Product

United States

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